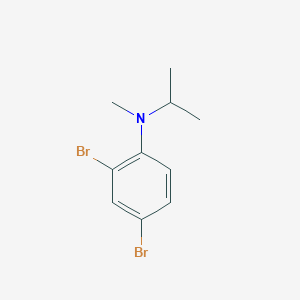
Propyl dimethylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl dimethylphosphinate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two methyl groups and one propyl group. This compound is part of the broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl dimethylphosphinate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphinate. For instance, the reaction of trimethylphosphite with propyl iodide under controlled conditions can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Propyl dimethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propyl dimethylphosphinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propyl dimethylphosphinate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylphosphite: Similar in structure but lacks the propyl group.
Ethyl dimethylphosphinate: Similar but with an ethyl group instead of a propyl group.
Methyl dimethylphosphinate: Similar but with a methyl group instead of a propyl group.
Uniqueness
Propyl dimethylphosphinate is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural difference can result in distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
65339-18-6 |
|---|---|
Fórmula molecular |
C5H13O2P |
Peso molecular |
136.13 g/mol |
Nombre IUPAC |
1-dimethylphosphoryloxypropane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-7-8(2,3)6/h4-5H2,1-3H3 |
Clave InChI |
FADVPDGMBXTDDD-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)

![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)







![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
